3-(3-Bromo-5-fluorophenoxy)propan-1-ol
Overview
Description
3-(3-Bromo-5-fluorophenoxy)propan-1-ol is an organic compound with the molecular formula C9H10BrFO2. It is a brominated and fluorinated phenoxypropanol derivative, which makes it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of both bromine and fluorine atoms in its structure imparts unique chemical properties, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-fluorophenoxy)propan-1-ol typically involves the reaction of 3-bromo-5-fluorophenol with an appropriate propanol derivative. One common method is the nucleophilic substitution reaction where 3-bromo-5-fluorophenol reacts with 3-chloropropan-1-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-5-fluorophenoxy)propan-1-ol undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed
Nucleophilic substitution: Various substituted phenoxypropanol derivatives.
Oxidation: Corresponding ketones or aldehydes.
Reduction: Dehalogenated or defluorinated products.
Coupling reactions: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
3-(3-Bromo-5-fluorophenoxy)propan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-fluorophenoxy)propan-1-ol depends on its specific application and the target molecules it interacts with. In general, the presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various molecular targets. These halogen atoms can participate in halogen bonding, which can enhance the compound’s interaction with proteins, enzymes, or other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorophenoxy)propan-1-ol: Similar structure but with two fluorine atoms instead of one bromine and one fluorine.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a trifluoromethyl group instead of a fluorophenoxy group.
3-(3-Fluorophenoxy)propan-1-ol: Lacks the bromine atom, only has a fluorine atom.
Uniqueness
3-(3-Bromo-5-fluorophenoxy)propan-1-ol is unique due to the presence of both bromine and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form specific interactions with molecular targets. These properties make it a valuable compound in various chemical and biological research applications.
Properties
IUPAC Name |
3-(3-bromo-5-fluorophenoxy)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2/c10-7-4-8(11)6-9(5-7)13-3-1-2-12/h4-6,12H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBWGOPDOYQKCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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